

Initial Human PET Imaging Studies with ¹⁸F-FECNT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fecnt	
Cat. No.:	B12738884	Get Quote

This technical guide provides an in-depth overview of the initial human positron emission tomography (PET) imaging studies conducted with the radioligand 18 F-**FECNT** (2 β -carbomethoxy-3 β -(4-chlorophenyl)-8-(2- 18 F-fluoroethyl)nortropane). 18 F-**FECNT** is a valuable tool for the in vivo imaging and quantification of the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Its high affinity and selectivity for DAT make it a suitable radiotracer for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental protocols, and a visual representation of the tracer's interaction with the dopaminergic system.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial human ¹⁸F-**FECNT** PET studies.

Table 1: Radiochemistry and Injected Dose

Parameter	Value	Reference
Radiochemical Yield	16.5% ± 5.3%	[1]
Radiochemical Purity	99.8% ± 0.4%	[1]
Specific Activity (End of Bombardment)	38 ± 45 GBq/μmol	[1]
Specific Activity (Time of Injection)	6 ± 8 GBq/μmol	[1]
Average Injected Activity	175.1 ± 41.3 MBq	[1]
Average Injected Activity (Healthy Volunteers)	192 ± 41 MBq	[3]

Table 2: Subject Demographics

Group	Number of Subjects	Gender	Mean Age (±SD)	Reference
Healthy Controls	6	3 Men, 3 Women	30 ± 10 years	[1]
Parkinson's Disease Patients	5	2 Men, 3 Women	-	[1]
Healthy Volunteers	12	-	-	[3]

Table 3: ¹⁸F-FECNT Binding and Uptake Ratios (at ~90 min post-injection)

Brain Region	Healthy Subjects (Mean ± SD)	Early-Stage PD Patients (Right/Left Mean ± SD)	Late-Stage PD Patients (Right/Left Mean ± SD)	Reference
Caudate-to- Cerebellum Ratio	9.0 ± 1.2	5.3 ± 1.1 / 5.9 ± 0.7	3.7 ± 0.4 / 3.9 ± 0	[1]
Putamen-to- Cerebellum Ratio	7.8 ± 0.7	2.8 ± 0.1 / 3.0 ± 0.6	1.8 ± 0.1 / 1.8 ± 0	[1]

PD = Parkinson's Disease

Table 4: In Vitro Binding Affinity

Transporter	Affinity relative to hDAT	Reference
Human Serotonin Transporter (hSERT)	25-fold lower	[1][4]
Human Norepinephrine Transporter (hNET)	156-fold lower	[1][4]

Experimental Protocols

The initial human studies with ¹⁸F-**FECNT** followed a detailed protocol to ensure data accuracy and patient safety.

Radiochemistry

The synthesis of 18 F-**FECNT** was performed as previously described in the literature.[1] The process involves the preparation of 1-[18 F]fluoro-2-tosyloxyethane followed by the alkylation of 2 G-carbomethoxy-3 2 G-(4-chlorophenyl)nortropane.[4] The final product demonstrated high radiochemical purity and yield.[1]

Subject Information and Preparation

 Participants: Studies included both neurologically healthy subjects and patients diagnosed with Parkinson's disease.[1]

- Ethical Considerations: All study protocols were approved by the relevant institutional review boards, and all subjects provided informed consent.
- Preparation: Subjects were positioned in the PET scanner, and an intravenous line was
 established for radiotracer injection.[1] A transmission scan using a ⁶⁸Ge source was
 performed for attenuation correction prior to the emission scan.[1]

PET Imaging Protocol

- Radiotracer Injection: ¹⁸F-**FECNT** was administered intravenously over a 5-minute period.[1]
- Scanning Duration: Healthy subjects underwent a 3-hour PET scan (26 frames), while Parkinson's disease patients were scanned for 2 hours (23 frames).[1] The scan frames were of increasing duration.[1]
- Scanning Mode: Scans were acquired in 3-dimensional mode.[1]

Blood Sampling and Metabolite Analysis

- Arterial Blood Sampling: Arterial blood samples were collected throughout the scanning period to measure radioactivity and analyze for metabolites.[1][5]
- Metabolite Analysis: Analysis of the arterial blood samples indicated rapid metabolism of the tracer.[1][5] However, the ether-extractable component, representing the parent ¹⁸F-**FECNT**, was found to be greater than 98% pure.[1][5]

Image Analysis

- Image Reconstruction: The acquired PET data was reconstructed to generate dynamic images of radiotracer distribution in the brain.[1]
- Region of Interest (ROI) Analysis: Spherical regions of interest were placed on various brain structures, including the caudate nuclei, putamina, thalami, brain stem, cerebellum, and occipital cortex.[1][5] The cerebellum was utilized as a reference region due to its low dopamine transporter density.
- Data Analysis: The radioactivity concentration in each ROI was calculated for each time frame. Target tissue-to-cerebellum ratios were then determined to provide a semi-

quantitative measure of DAT density.[1][5]

Visualizations

¹⁸F-FECNT Experimental Workflow


The following diagram illustrates the general workflow of the initial human PET imaging studies with ¹⁸F-**FECNT**.

Caption: Experimental workflow for initial human ¹⁸F-**FECNT** PET studies.

¹⁸F-FECNT Binding to Dopamine Transporter

This diagram illustrates the binding of ¹⁸F-**FECNT** to the dopamine transporter (DAT) on a presynaptic dopaminergic neuron.

Click to download full resolution via product page

Caption: 18F-FECNT binds to the presynaptic dopamine transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans -PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled FECNT: a selective radioligand for PET imaging of brain dopamine transporters PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Human PET Imaging Studies with ¹⁸F-FECNT: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12738884#initial-human-pet-imaging-studies-with-fecnt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com